An In-depth Technical Guide to the Physical and Chemical Properties of 2-(4-Chlorobenzoyl)pyridine
An In-depth Technical Guide to the Physical and Chemical Properties of 2-(4-Chlorobenzoyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-(4-Chlorobenzoyl)pyridine, a heterocyclic ketone of interest in medicinal chemistry and materials science. This document details the compound's structural and physicochemical characteristics, provides experimental protocols for its synthesis and analysis, and explores its potential biological activities based on existing literature on related compounds. The information is presented to support researchers, scientists, and drug development professionals in their work with this molecule.
Compound Identification and Chemical Properties
2-(4-Chlorobenzoyl)pyridine, also known as (4-chlorophenyl)(pyridin-2-yl)methanone, is a polar organic compound featuring a pyridine ring linked to a 4-chlorophenyl group via a carbonyl bridge.[1] Its chemical structure combines the aromaticity and hydrogen-bonding acceptor capability of the pyridine nitrogen with the electronic properties of the chlorobenzoyl moiety.
Table 1: Chemical Identification of 2-(4-Chlorobenzoyl)pyridine
| Identifier | Value |
| IUPAC Name | (4-chlorophenyl)(pyridin-2-yl)methanone[1] |
| Synonyms | 2-(p-Chlorobenzoyl)pyridine, 4-Chlorophenyl 2-pyridyl ketone, Carbinoxamine Related Compound A[2] |
| CAS Number | 6318-51-0[1] |
| Molecular Formula | C₁₂H₈ClNO[1] |
| Molecular Weight | 217.65 g/mol [1] |
| Canonical SMILES | C1=CC(=CC=C1C(=O)C2=CC=CC=N2)Cl[1] |
| InChI Key | KHXSJSBQIWAIEG-UHFFFAOYSA-N[1] |
Physicochemical Properties
The physical state of 2-(4-Chlorobenzoyl)pyridine is a white to light yellow crystalline powder. Its physicochemical properties are summarized in the table below.
Table 2: Physicochemical Properties of 2-(4-Chlorobenzoyl)pyridine
| Property | Value | Reference(s) |
| Melting Point | 62-66 °C | |
| Boiling Point | 160 °C at 0.6 mmHg | |
| Solubility | Soluble in methanol. | |
| Appearance | White to light yellow powder to crystal. |
Spectral Data
The structural elucidation of 2-(4-Chlorobenzoyl)pyridine is supported by various spectroscopic techniques.
Table 3: Spectral Data for 2-(4-Chlorobenzoyl)pyridine
| Technique | Key Features |
| ¹H NMR | Spectra available, though specific chemical shift assignments require further analysis.[1] |
| ¹³C NMR | Spectra available, though specific chemical shift assignments require further analysis.[1] |
| Infrared (IR) | Expected characteristic peaks include C=O stretching (around 1660-1700 cm⁻¹), C-Cl stretching (around 700-800 cm⁻¹), and aromatic C-H and C=C stretching.[1] |
| Mass Spectrometry (MS) | The molecular ion peak [M]⁺ is expected at m/z 217/219 due to the chlorine isotope pattern. Common fragmentation patterns would involve cleavage at the carbonyl group, potentially yielding fragments corresponding to the chlorobenzoyl cation (m/z 139/141) and the pyridyl cation (m/z 78).[1] |
Experimental Protocols
Synthesis: Friedel-Crafts Acylation
A common method for the synthesis of aryl ketones like 2-(4-Chlorobenzoyl)pyridine is the Friedel-Crafts acylation.
Objective: To synthesize 2-(4-Chlorobenzoyl)pyridine from 2-bromopyridine and 4-chlorobenzoyl chloride.
Materials:
-
2-Bromopyridine
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
4-Chlorobenzoyl chloride
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Anhydrous dichloromethane
-
Aluminum chloride (AlCl₃)
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Hydrochloric acid (HCl), aqueous solution
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Sodium bicarbonate (NaHCO₃), saturated aqueous solution
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Anhydrous sodium sulfate (Na₂SO₄)
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Round-bottom flasks, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, ice bath.
Procedure:
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Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to activate the magnesium. Add anhydrous diethyl ether or THF to cover the magnesium. Dissolve 2-bromopyridine in anhydrous diethyl ether or THF and add it to the dropping funnel. Add a small portion of the 2-bromopyridine solution to the magnesium to initiate the reaction. Once the reaction starts, add the remaining solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent (2-pyridylmagnesium bromide).
-
Friedel-Crafts Acylation: In a separate flame-dried round-bottom flask, suspend anhydrous aluminum chloride in anhydrous dichloromethane and cool the mixture in an ice bath. To this suspension, add 4-chlorobenzoyl chloride dropwise with stirring.
-
Reaction: To the cooled acylating mixture, add the prepared Grignard reagent dropwise, maintaining the temperature below 10 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Work-up: Cool the reaction mixture in an ice bath and cautiously quench the reaction by the slow addition of a cold dilute HCl solution. Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification: Recrystallization
Objective: To purify the crude 2-(4-Chlorobenzoyl)pyridine.
Materials:
-
Crude 2-(4-Chlorobenzoyl)pyridine
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Ethanol or a mixture of hexane and ethyl acetate
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Erlenmeyer flask, hot plate, filter paper.
Procedure:
-
Solvent Selection: Based on the polarity of the molecule, a suitable solvent for recrystallization would be ethanol or a mixed solvent system like hexane/ethyl acetate. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
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Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of the chosen hot solvent.
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Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath will promote crystallization.
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Isolation: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them in a vacuum oven.
Potential Biological Activity and Signaling Pathways
While specific biological activity data for 2-(4-Chlorobenzoyl)pyridine is limited in the public domain, the structural motifs present in the molecule, namely the pyridine and chlorobenzoyl groups, are found in numerous compounds with significant pharmacological properties.
-
Anticancer Potential: Pyridine derivatives are integral to many anticancer drugs. Their mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival. For instance, some pyridine-containing compounds have been shown to inhibit vascular endothelial growth factor receptor (VEGFR) signaling, which is vital for angiogenesis. The chlorophenyl group is also a common feature in molecules with cytotoxic activity against various cancer cell lines. A structurally related compound, 1-(4-chlorobenzoyl)-4-(dimethylamino) pyridin-1-ium chloride, has demonstrated cytotoxicity against human colon cancer cells by activating apoptotic pathways involving caspases and p53.[3]
-
Antimicrobial Activity: Both pyridine and benzoyl derivatives have been investigated for their antimicrobial properties. The pyridine ring can interact with bacterial enzymes and disrupt cellular processes. The presence of a halogen, such as chlorine, on the phenyl ring can enhance the antimicrobial potency of a compound. The potential mechanism of action could involve the disruption of the bacterial cell membrane or inhibition of essential enzymes.
-
Enzyme Inhibition: The benzoylpyridine scaffold is a versatile platform for designing enzyme inhibitors. The carbonyl group can act as a hydrogen bond acceptor, and the aromatic rings can engage in various interactions within the active site of an enzyme. Substituted benzoyl derivatives have been shown to inhibit enzymes like α-glucosidase and α-amylase.[4]
-
Receptor Binding: Pyridine-containing compounds have been shown to bind to a variety of receptors, including adenosine receptors and cannabinoid receptors.[5][6] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, contributing to the binding affinity and selectivity of the ligand.
Further research is required to elucidate the specific biological targets and signaling pathways modulated by 2-(4-Chlorobenzoyl)pyridine.
Visualizations
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the synthesis, purification, and preliminary biological screening of 2-(4-Chlorobenzoyl)pyridine.
Caption: Workflow for synthesis and biological evaluation.
Conclusion
2-(4-Chlorobenzoyl)pyridine is a well-defined chemical entity with established physical and chemical properties. Its synthesis is achievable through standard organic chemistry reactions like the Friedel-Crafts acylation. While specific data on its biological activity is sparse, its structural components suggest potential as a scaffold for the development of new therapeutic agents, particularly in the areas of oncology and infectious diseases. This guide provides a foundational resource for researchers to further explore the potential of this and related compounds. Future work should focus on the systematic evaluation of its biological activity to identify specific molecular targets and elucidate its mechanism of action.
References
- 1. 2-(4-Chlorobenzoyl)pyridine | C12H8ClNO | CID 80594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-(4-Chlorobenzoyl)pyridine | 6318-51-0 | TCI AMERICA [tcichemicals.com]
- 3. Synthesis of 1-(4-chlorobenzoyl)-4-(dimethylamino) pyridin-1-ium chloride and determination of cytotoxicity and apoptosis in human colon cancer cells - Journal of King Saud University - Science [jksus.org]
- 4. Synthesis and enzyme inhibitory kinetics of some novel 3-(substituted benzoyl)-2-thioxoimidazolidin-4-one derivatives as α-glucosidase/α-amylase inhibitors | Semantic Scholar [semanticscholar.org]
- 5. Interaction of 1,4-Dihydropyridine and Pyridine Derivatives with Adenosine Receptors: Selectivity for A3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Collection - Discovery of a High Affinity and Selective Pyridine Analog as a Potential Positron Emission Tomography Imaging Agent for Cannabinoid Type 2 Receptor - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
